N-(2,4-Dimethylphenyl)-N-({N'-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide
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Overview
Description
N-(2,4-Dimethylphenyl)-N-({N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzenesulfonamide group, a hydrazinecarbonyl group, and a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethylphenyl)-N-({N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide typically involves multiple steps:
Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 3-methoxy-4-(prop-2-EN-1-yloxy)benzaldehyde with hydrazine to form the hydrazone intermediate.
Sulfonamide Formation: The hydrazone intermediate is then reacted with 2,4-dimethylphenyl isocyanate to form the final product, N-(2,4-Dimethylphenyl)-N-({N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dimethylphenyl)-N-({N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,4-Dimethylphenyl)-N-({N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-Dimethylphenyl)-N-({N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **N-(2,4-Dimethylphenyl)-6-[1-(4-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinyl]benzenesulfonamide
- Acetamide, N-(2,4-dimethylphenyl)
- Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]
Uniqueness
N-(2,4-Dimethylphenyl)-N-({N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H29N3O5S |
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Molecular Weight |
507.6 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dimethylanilino]-N-[(E)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C27H29N3O5S/c1-5-15-35-25-14-12-22(17-26(25)34-4)18-28-29-27(31)19-30(24-13-11-20(2)16-21(24)3)36(32,33)23-9-7-6-8-10-23/h5-14,16-18H,1,15,19H2,2-4H3,(H,29,31)/b28-18+ |
InChI Key |
YPSNPIRADQMCAA-MTDXEUNCSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)N(CC(=O)N/N=C/C2=CC(=C(C=C2)OCC=C)OC)S(=O)(=O)C3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)NN=CC2=CC(=C(C=C2)OCC=C)OC)S(=O)(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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